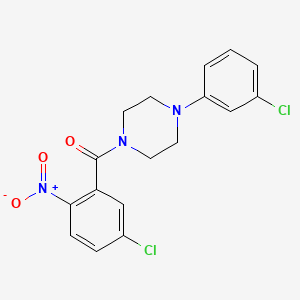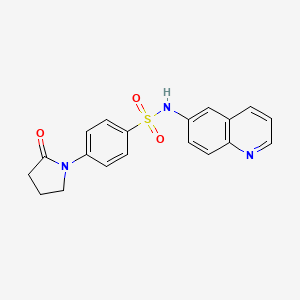![molecular formula C19H25N5OS B6101930 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP will be discussed in
Mechanism of Action
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a potent inhibitor of mitochondrial complex I, which is responsible for the first step in the electron transport chain that produces ATP, the energy currency of the cell. By inhibiting complex I, this compound reduces ATP production, leading to cell death. In the brain, this compound is converted into MPP+ by MAO-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of these neurons and inhibits complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animals is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation in the brain, which contribute to the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments. The advantages of this model include its reproducibility, the selective degeneration of dopaminergic neurons, and the ability to control the dose and duration of this compound exposure. However, the model also has limitations, including the fact that it does not fully replicate the human disease and that the mechanism of this compound-induced neurotoxicity may differ from that of idiopathic Parkinson's disease.
Future Directions
There are several future directions for research on 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of this compound-induced neurotoxicity. Another area of interest is the use of this compound as a tool for studying mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases. Finally, the development of new animal models that better replicate the human disease may help to improve our understanding of Parkinson's disease and lead to the development of new treatments.
Synthesis Methods
The synthesis of 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of 2-methyl-4-chloro-6-(4-(2-thienylcarbonyl)-1-piperazinyl)pyrimidine with piperidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Scientific Research Applications
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been widely used in scientific research to study the role of mitochondrial complex I in Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it causes selective degeneration of these neurons, leading to Parkinson's disease-like symptoms. This compound-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments.
properties
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYFSAQLSQBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
![2-methyl-N-[6-oxo-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6101869.png)
![4-fluoro-N-({1-[(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6101873.png)


![N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6101895.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)
![N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![2-{[(3,5-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6101926.png)
![N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6101928.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)